Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate
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Overview
Description
Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a unique structure that includes a butyl group, a phenylcarbamate moiety, and a 3,4-dimethylisoxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-dimethylisoxazole: This can be achieved through the cycloaddition reaction of appropriate precursors, such as α,β-unsaturated carbonyl compounds, with nitrile oxides.
Synthesis of the sulfonylamine intermediate: The 3,4-dimethylisoxazole is then reacted with sulfonyl chloride to form the sulfonylamine intermediate.
Coupling with phenylcarbamate: The sulfonylamine intermediate is coupled with phenylcarbamate under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the isoxazole ring and sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate: Unique due to the combination of butyl, phenylcarbamate, and 3,4-dimethylisoxazole groups.
Phenyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate: Similar structure but lacks the butyl group.
Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}benzoate: Similar structure but with a benzoate group instead of phenylcarbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C16H21N3O5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
butyl N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C16H21N3O5S/c1-4-5-10-23-16(20)17-13-6-8-14(9-7-13)25(21,22)19-15-11(2)12(3)18-24-15/h6-9,19H,4-5,10H2,1-3H3,(H,17,20) |
InChI Key |
YSNJIMUFSMNGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C |
Origin of Product |
United States |
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